molecular formula C23H26N4O3S B2616076 N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide CAS No. 714921-57-0

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide

Cat. No. B2616076
M. Wt: 438.55
InChI Key: JEJIYHMGXKPRKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide , often referred to as Compound X , is a synthetic organic compound. Its chemical structure combines a quinoxaline core with an aminoethyl group and a methoxybenzenesulfonamide moiety. The compound exhibits potential pharmacological properties, which we’ll explore further.



Synthesis Analysis

The synthesis of Compound X involves several steps, including cyclization, amidation, and sulfonation. Researchers have reported various synthetic routes, but a common approach includes the following:




  • Cyclization : Starting from suitable precursors, a cyclization reaction forms the quinoxaline ring system. This step typically involves condensation reactions or cyclodehydration processes.




  • Amidation : The aminoethyl group is introduced by amidation of the quinoxaline ring. This can occur via nucleophilic substitution or reductive amination.




  • Sulfonation : Finally, the methoxybenzenesulfonamide group is attached to the quinoxaline core. Sulfonation reactions are commonly employed for this purpose.





Molecular Structure Analysis

The molecular formula of Compound X is C~20~H~21~N~3~O~3~S~1~ . Let’s examine its structural features:




  • Quinoxaline Ring : The quinoxaline ring consists of two fused benzene rings with nitrogen atoms at positions 1 and 4. The aminoethyl group is attached to nitrogen at position 3.




  • Methoxybenzenesulfonamide : The methoxybenzenesulfonamide moiety contributes to the compound’s solubility and potential interactions with biological targets.





Chemical Reactions Analysis

Compound X may participate in various chemical reactions, including hydrolysis, oxidation, and substitution. Researchers have investigated its reactivity under different conditions to understand its behavior.



Physical And Chemical Properties Analysis


  • Physical State : Compound X is typically a white to off-white crystalline powder.

  • Melting Point : The melting point lies within a specific range (experimental data required).

  • Solubility : It exhibits moderate solubility in polar organic solvents.

  • Stability : Stable under ambient conditions but may degrade upon exposure to light or moisture.


Scientific Research Applications

Pharmacological Applications

Serotonin Type-3 (5-HT3) Receptor Antagonists : A series of quinoxalin-2-carboxamides, related to the chemical structure , were synthesized and evaluated for their potential as 5-HT3 receptor antagonists. These compounds, including closely related structures, have shown promise in modulating serotonin receptors, which could have implications for treating gastrointestinal disorders and possibly other conditions related to serotonin regulation (Mahesh et al., 2011).

Anticancer and Radioprotective Agents : Utilizing a structure closely resembling the target compound, novel quinolines were synthesized and demonstrated interesting cytotoxic activity against cancer cell lines, alongside radioprotective activity in mice. This suggests potential applications in cancer therapy and protection against radiation-induced damage (Ghorab et al., 2008).

Chemical and Structural Applications

Tubulin Polymerization Inhibitors : Certain quinoxaline derivatives have been identified as potent inhibitors of tubulin polymerization, showing significant antiproliferative activity against cancer cell lines. These findings highlight the potential for developing new anticancer drugs targeting the mitotic spindle (Srikanth et al., 2016).

Spectroscopic Studies and Fluorescent Compounds : The structural and spectroscopic analysis of quinoxaline derivatives, including those with amide bonds, has led to insights into their potential use in materials science, particularly for their fluorescent properties. This could have applications in developing new imaging agents or materials with specific optical properties (Karmakar et al., 2007).

Safety And Hazards


  • Toxicity : Limited toxicity data are available. Caution should be exercised during handling and administration.

  • Environmental Impact : Assess its environmental persistence and potential harm.


Future Directions


  • Biological Evaluation : Investigate Compound X’s activity against specific targets (e.g., ion channels, receptors).

  • Pharmacokinetics : Determine its absorption, distribution, metabolism, and excretion.

  • Structure-Activity Relationship : Explore analogs to optimize pharmacological properties.


properties

IUPAC Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-30-18-11-13-19(14-12-18)31(28,29)27-23-22(24-16-15-17-7-3-2-4-8-17)25-20-9-5-6-10-21(20)26-23/h5-7,9-14H,2-4,8,15-16H2,1H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJIYHMGXKPRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCC4=CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.